Receptor Binding Affinity Deficit: H-Ryyrik-NH₂ versus Ac-RYYRIK-NH₂ at the NOP/ORL1 Receptor
The free N-terminal amine form H-RYYRIK-NH₂ binds to the NOP/ORL1 receptor with drastically reduced affinity compared to its acetyl-protected counterpart Ac-RYYRIK-NH₂. Quantitative estimates derived from [³H]nociceptin displacement assays place the binding deficit at approximately 60-fold (Li et al., 2008) to approximately 280-fold (Li et al., 2014), with both studies referencing the foundational structure-activity data from Kawano et al. (2002) [1][2][3]. This reduction is not marginal: it represents a loss of binding that functionally reclassifies the molecule from a high-affinity partial agonist scaffold to a low-affinity ligand that may be essentially inactive in standard receptor occupancy assays at nanomolar concentrations.
| Evidence Dimension | Binding affinity to NOP/ORL1 receptor (fold difference vs. Ac-RYYRIK-NH₂) |
|---|---|
| Target Compound Data | H-RYYRIK-NH₂: ~60-fold weaker than Ac-RYYRIK-NH₂ (Li et al., 2008); ~280-fold weaker (Li et al., 2014) |
| Comparator Or Baseline | Ac-RYYRIK-NH₂: Ki ≈ 1.5 nM (CHO cells expressing ORL1) to Ki ≈ 4.2 nM (rat brain membranes) [3][4] |
| Quantified Difference | Approximately 60 × to 280 × higher apparent Ki/IC₅₀ for H-RYYRIK-NH₂ relative to Ac-RYYRIK-NH₂ |
| Conditions | [³H]nociceptin displacement from ORL1 receptor in membrane preparations; GTPγS binding assays in rat brain membrane and recombinant ORL1-Gαo fusion protein systems |
Why This Matters
A >60-fold binding deficit means H-Ryyrik-NH₂ cannot substitute for Ac-RYYRIK-NH₂ in any experiment requiring nanomolar-range receptor occupancy; procurement must match the N-terminal acylation state to the intended assay sensitivity window.
- [1] Li J, Isozaki K, Okada K, Matsushima A, Nose T, Costa T, Shimohigashi Y. Designed modification of partial agonist of ORL1 nociceptin receptor for conversion into highly potent antagonist. Bioorg Med Chem. 2008;16(5):2635-2644. doi:10.1016/j.bmc.2007.11.043 View Source
- [2] Li J, Nishimura H, Matsushima A, Shimohigashi Y. N-methylthioacetylation of RYYRIK-NH2 with enhanced specific binding affinity and high antagonist activity for nociceptin ORL1 receptor. Bioorg Med Chem. 2014;22(21):5721-5726. doi:10.1016/j.bmc.2014.09.049 View Source
- [3] Kawano C, Okada K, Honda T, Nose T, Sakaguchi K, Costa T, Shimohigashi Y. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding. J Pept Sci. 2002;8(10):561-569. doi:10.1002/psc.415 View Source
- [4] Erdei AI, Borbély A, Magyar A, et al. Biochemical and pharmacological investigation of novel nociceptin/OFQ analogues and N/OFQ-RYYRIK hybrid peptides. Peptides. 2019;112:106-113. doi:10.1016/j.peptides.2018.11.010 View Source
